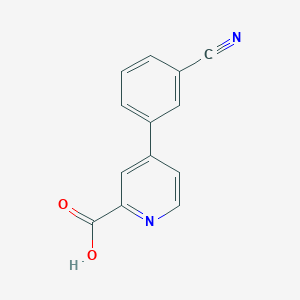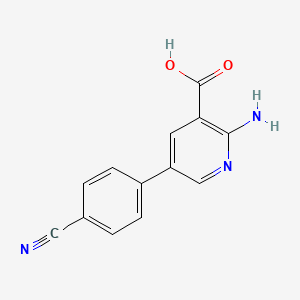
4-(4-Cyanophenyl)picolinic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Cyanophenyl)picolinic acid (4-CPA) is a novel compound that has recently been gaining attention in the scientific community due to its potential applications in a variety of fields. This compound is an organic molecule with the molecular formula C9H7NO2 and a molecular weight of 163.15 g/mol. 4-CPA is a white crystalline solid that is soluble in water and alcohols. It is a derivative of picolinic acid and is a potent inhibitor of several enzymes.
Wirkmechanismus
The mechanism of action of 4-(4-Cyanophenyl)picolinic acid, 95% is not yet fully understood, but it is believed to inhibit the activity of enzymes by binding to their active sites and preventing them from carrying out their normal functions. This inhibition of enzyme activity can lead to a variety of physiological effects, depending on the enzyme that is inhibited.
Biochemical and Physiological Effects
4-(4-Cyanophenyl)picolinic acid, 95% has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of several enzymes, including dihydrofolate reductase, thymidylate synthase, 5-lipoxygenase, and cyclooxygenase-2. Inhibition of these enzymes can lead to a variety of physiological effects, such as the inhibition of cell proliferation and the inhibition of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
4-(4-Cyanophenyl)picolinic acid, 95% has several advantages for use in laboratory experiments. It is a potent inhibitor of several enzymes and can be synthesized in good yields. In addition, it is soluble in water and alcohols, making it easy to handle and store. However, it is important to note that 4-(4-Cyanophenyl)picolinic acid, 95% is a potent inhibitor of enzymes, and caution should be taken when using it in laboratory experiments.
Zukünftige Richtungen
The potential applications of 4-(4-Cyanophenyl)picolinic acid, 95% are vast and there are many potential future directions for research. Some potential future directions for research include further investigation into the mechanism of action of 4-(4-Cyanophenyl)picolinic acid, 95%, further exploration of its potential applications in drug development, and further investigation into its potential applications in cancer therapy. Additionally, further research into the biochemical and physiological effects of 4-(4-Cyanophenyl)picolinic acid, 95% could lead to a better understanding of its potential therapeutic applications. Finally, further research into the synthesis and purification of 4-(4-Cyanophenyl)picolinic acid, 95% could lead to more efficient and cost-effective production of the compound.
Synthesemethoden
4-(4-Cyanophenyl)picolinic acid, 95% can be synthesized by reacting p-cyanophenol with picolinic acid in the presence of a base. The reaction is conducted in an aqueous solution of sodium hydroxide and is heated to a temperature of 70°C. The reaction yields 4-(4-Cyanophenyl)picolinic acid, 95% in good yields and can be purified by recrystallization from methanol.
Wissenschaftliche Forschungsanwendungen
4-(4-Cyanophenyl)picolinic acid, 95% has been extensively studied for its potential applications in scientific research. It has been found to be a potent inhibitor of several enzymes such as dihydrofolate reductase and thymidylate synthase. It has also been found to be a potent inhibitor of the enzyme 5-lipoxygenase, which is involved in the metabolism of arachidonic acid. In addition, 4-(4-Cyanophenyl)picolinic acid, 95% has been found to be a potent inhibitor of the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins.
Eigenschaften
IUPAC Name |
4-(4-cyanophenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O2/c14-8-9-1-3-10(4-2-9)11-5-6-15-12(7-11)13(16)17/h1-7H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHVBCWBPXFNMSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC(=NC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














